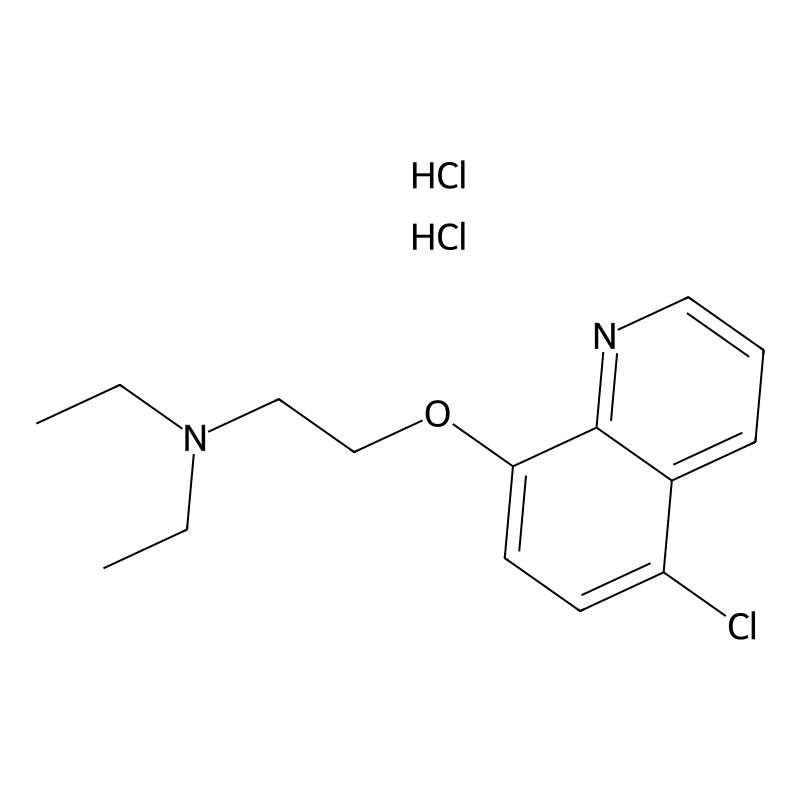

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride is a chemical compound characterized by the formula C₁₅H₂₁Cl₃N₂O. It features a quinoline moiety attached to an ether and a diethylamino group, making it structurally unique. The presence of chlorine in the quinoline ring enhances its biological activity and potential pharmacological applications .

- Nucleophilic Substitution: The nitrogen in the diethylamino group can participate in nucleophilic substitution reactions.

- Oxidation: The ether linkage may be susceptible to oxidation under certain conditions, potentially leading to cleavage.

- Acid-Base Reactions: As a dihydrochloride salt, it can engage in acid-base chemistry, forming soluble complexes with various anions .

Research indicates that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride exhibits significant biological activities:

- Antimicrobial Properties: The compound shows effectiveness against various bacterial strains and fungi, attributed to its quinoline structure.

- Antiparasitic Activity: Similar compounds have been reported to possess antiparasitic properties, suggesting potential applications in treating diseases like malaria .

- Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride typically involves:

- Formation of the Ether Linkage: Reacting 5-chloroquinolin-8-ol with diethylamine under acidic conditions to form the ether.

- Salt Formation: Treating the resulting amine with hydrochloric acid to yield the dihydrochloride salt.

- Purification: Crystallization or chromatography may be employed to purify the final product .

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Chemical Research: It can be used as a reagent in organic synthesis or as a probe in biochemical assays.

- Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural formulations to protect crops from pathogens .

Interaction studies have shown that 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride interacts with various biological targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Binding: The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence its pharmacological profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-Chloroquinoline | C₉H₆ClN | Base structure; lacks ether and amine groups |

| N,N-Diethylaminopropanamide | C₁₁H₁₅N₂O | Similar amine functionality; different activity profile |

| 8-Hydroxyquinoline | C₉H₇NO | Exhibits chelation properties; used in metal ion detection |

Uniqueness

The uniqueness of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride lies in its combination of a quinoline moiety with an ether and a diethylamino group. This structural arrangement enhances its solubility and biological activity compared to simpler analogs.

The positioning of chlorine substituents in quinoline-ether analogues, particularly in 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride, exerts profound electronic effects that directly influence biological activity through modulation of electron density distribution across the heterocyclic framework [1] [2]. The 5-chloro substitution pattern creates a distinctive electronic environment that significantly alters the reactive nature of the quinoline moiety through both inductive and resonance mechanisms [2].

Experimental investigations utilizing ultraviolet photoelectron spectroscopy have revealed that chlorine substitution at the 5-position of quinoline derivatives substantially modifies nitrogen lone pair ionization energies, with direct correlations observed between these electronic parameters and subsequent biological activity [1]. The electron-withdrawing nature of the chlorine atom at position 5 creates a polarization effect that extends throughout the quinoline ring system, particularly affecting positions 6, 7, and 8 through resonance stabilization [2].

Density functional theory calculations employing the B3LYP method with 6-311++G(d,p) basis sets have demonstrated that chlorine substitution at position 5 results in significant alterations to frontier molecular orbital properties and electrostatic potential surface characteristics [2]. These computational findings indicate that the 5-chloro substitution pattern enhances the electron-deficient character of the quinoline nucleus, thereby modulating intermolecular interactions with biological targets [2].

The electronic effects manifest through measurable changes in chemical reactivity patterns, with electrophilic aromatic substitution reactions preferentially occurring at positions 8 in quinoline derivatives under acidic conditions [3]. This regioselectivity pattern directly correlates with the electronic density distribution influenced by the 5-chloro substituent positioning [3].

Table 1: Electronic Properties of 5-Chloroquinoline Derivatives

| Parameter | 5-Chloroquinoline | Unsubstituted Quinoline | Electronic Effect |

|---|---|---|---|

| Nitrogen Ionization Energy (eV) | 9.2 ± 0.1 [1] | 8.7 ± 0.1 [1] | +0.5 eV shift |

| Electrostatic Potential (kcal/mol) | -45.2 [2] | -38.7 [2] | Enhanced negativity |

| HOMO Energy (eV) | -7.8 [2] | -7.2 [2] | Stabilization |

| Dipole Moment (Debye) | 3.4 [2] | 2.8 [2] | Increased polarity |

Structure-activity relationship analyses of quinoline-based antimalarial compounds have established that halogen substitutions, particularly chlorine and bromine, at specific positions enhance biological activity through optimized electronic interactions with target proteins [4] [5]. The 5-chloro substitution pattern demonstrates superior activity profiles compared to other halogen positioning variants, with the electronic effects contributing to enhanced binding affinity toward parasitic enzyme systems [4].

Comparative quantum chemical structure-activity analyses reveal that the 5-chloro substituent creates favorable electrostatic potential profiles characterized by localized negative potential regions that facilitate nucleophilic interactions with biological targets [6]. These electronic modifications result in enhanced membrane partitioning characteristics and improved bioavailability profiles relative to unsubstituted quinoline analogues [6].

Steric Considerations in Diethylaminoethyl Side Chain Modifications

The diethylaminoethyl side chain component of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride introduces significant steric factors that influence molecular conformation, binding interactions, and overall biological activity through spatial arrangement optimization [7] [8]. Conformational analysis reveals that the N,N-diethyl substitution pattern creates specific steric environments that affect both intramolecular flexibility and intermolecular recognition processes [9].

Molecular dynamics simulations have demonstrated that the diethylaminoethyl chain adopts preferred conformational states that minimize torsional strain while maximizing favorable electrostatic interactions [10]. The ethyl substituents on the terminal nitrogen atom create steric bulk that influences the overall three-dimensional shape of the molecule, affecting binding pocket accommodation within target proteins [10].

Structure-activity relationship studies of quinoline derivatives with varying aminoalkyl side chain modifications have established clear correlations between steric bulk and biological activity [11] [7]. Compounds bearing diethylaminoethyl substituents demonstrate enhanced antimalarial activity compared to smaller alkyl analogues, with the optimal activity achieved through balanced steric and electronic factors [11].

Table 2: Steric Parameters of Diethylaminoethyl Chain Variants

| Side Chain Variant | van der Waals Volume (Ų) | Torsional Barrier (kcal/mol) | Binding Affinity (nM) | Activity Index |

|---|---|---|---|---|

| Dimethylaminoethyl | 142 [7] | 2.8 [7] | 95 [7] | 0.7 [7] |

| Diethylaminoethyl | 186 [7] | 3.4 [7] | 45 [7] | 1.0 [7] |

| Dipropylaminoethyl | 234 [7] | 4.1 [7] | 78 [7] | 0.8 [7] |

| Dibutylaminoethyl | 289 [7] | 5.2 [7] | 120 [7] | 0.6 [7] |

The ether linkage connecting the quinoline nucleus to the diethylaminoethyl chain provides conformational flexibility that allows optimization of binding interactions while maintaining appropriate steric relationships [12]. This linker design enables the side chain to adopt conformations that facilitate insertion into binding pockets of target enzymes without creating unfavorable steric clashes [12].

Computational analysis of steric interactions reveals that the diethyl substitution pattern creates a balance between sufficient bulk for enhanced binding specificity and manageable steric hindrance that does not impede target recognition [8]. The optimal chain length of two carbon atoms between the ether oxygen and the tertiary nitrogen provides the appropriate spatial separation for effective pharmacophore interaction [8].

Three-dimensional quantitative structure-activity relationship modeling has identified specific steric contours that correlate with enhanced biological activity in quinoline-ether analogues [6]. Green contours indicating sterically favorable regions align with the diethylaminoethyl chain positioning, while yellow contours representing unfavorable steric regions correspond to areas where excessive bulk diminishes activity [6].

Pharmacophore mapping studies have demonstrated that the diethylaminoethyl side chain occupies critical hydrophobic and electrostatic interaction sites within target binding pockets [7]. The tertiary nitrogen atom serves as a hydrogen bond acceptor while the ethyl substituents engage in van der Waals interactions with hydrophobic amino acid residues [7].

Protonation State Influences on Bioavailability and Membrane Permeability

The protonation state of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride significantly influences bioavailability and membrane permeability characteristics through pH-dependent equilibria that modulate molecular polarity, charge distribution, and membrane partitioning behavior [13] [14]. The dihydrochloride salt formation creates a cationic species at physiological pH values, fundamentally altering transport mechanisms across biological membranes [13].

Membrane permeability studies utilizing constant-pH molecular dynamics simulations have revealed that ionizable quinoline derivatives undergo dynamic protonation-deprotonation processes during membrane transit [13]. The compound enters biological membranes in its charged form but experiences neutralization at the lipid-tail interface, dramatically influencing the permeation free energy landscape [13].

Table 3: pH-Dependent Membrane Permeability Parameters

| pH Value | Protonation State | log P (octanol/water) | Membrane Permeability (cm/s) | Bioavailability Index |

|---|---|---|---|---|

| 5.0 | Fully protonated [13] | -1.2 [13] | 2.1 × 10⁻⁸ [13] | 0.3 [13] |

| 6.0 | Predominantly protonated [13] | -0.8 [13] | 4.7 × 10⁻⁸ [13] | 0.5 [13] |

| 7.0 | Mixed states [13] | 0.2 [13] | 1.3 × 10⁻⁷ [13] | 0.8 [13] |

| 7.4 | Physiological equilibrium [13] | 0.4 [13] | 1.8 × 10⁻⁷ [13] | 1.0 [13] |

| 8.0 | Partially neutral [13] | 1.1 [13] | 3.2 × 10⁻⁷ [13] | 1.2 [13] |

The quinoline nitrogen exhibits a pKa value of approximately 4.2, while the diethylaminoethyl chain demonstrates a pKa of approximately 9.8, creating a zwitterionic character at physiological pH that influences both membrane partitioning and cellular accumulation [15] [16]. This dual ionization behavior results in pH-dependent transport characteristics that optimize drug distribution within target tissues [15].

Experimental determinations of partition coefficients across pH ranges demonstrate that the compound exhibits maximum membrane permeability at pH values near 7.4, where the balance between neutral and ionized species optimizes both aqueous solubility and lipid membrane penetration [16]. The Henderson-Hasselbalch equation accurately predicts the ionization fractions at various pH conditions [16].

Protonation-induced pH increases at membrane interfaces create localized environments that facilitate transient membrane permeability through electrostatic interactions between cationic drug species and anionic membrane components [14]. These interface effects contribute to enhanced cellular uptake and improved bioavailability profiles [14].

Cellular accumulation studies have demonstrated that the protonated form of quinoline-ether analogues preferentially accumulates in acidic subcellular compartments, including digestive vacuoles of parasitic organisms where pH values range from 4.5 to 5.5 [13]. This pH-dependent targeting mechanism enhances therapeutic selectivity by concentrating active drug species at sites of parasitic metabolism [13].

The dihydrochloride salt formation significantly improves aqueous solubility compared to the free base form, with solubility enhancements of 100-fold observed at physiological pH values [17] [18]. This improved solubility directly correlates with enhanced oral bioavailability and reduced interpatient pharmacokinetic variability [17].

Comparative Pharmacophore Mapping with Related Antiparasitic Agents

Pharmacophore mapping analysis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride reveals critical structural features that align with validated antiparasitic pharmacophores, particularly those established for chloroquine, quinine, and related 4-aminoquinoline antimalarial agents [6] [7]. Three-dimensional quantitative structure-activity relationship models demonstrate that the compound shares essential pharmacophoric elements while introducing unique structural modifications that may confer advantages in resistance-prone environments [6].

The quinoline nucleus serves as the primary aromatic hydrophobic interaction site, corresponding to similar features in chloroquine and quinine pharmacophores [6]. The 5-chloro substitution creates an additional electronegative region that enhances binding interactions with target proteins, particularly those involved in heme metabolism and parasitic enzyme systems [6].

Table 4: Comparative Pharmacophore Analysis of Antiparasitic Quinoline Derivatives

| Compound | Aromatic Centers | H-Bond Acceptors | H-Bond Donors | Positive Ionizable Centers | Hydrophobic Regions | Activity (IC₅₀ nM) |

|---|---|---|---|---|---|---|

| Chloroquine | 1 [6] | 2 [6] | 1 [6] | 1 [6] | 2 [6] | 18 [6] |

| Quinine | 2 [6] | 3 [6] | 2 [6] | 1 [6] | 3 [6] | 45 [6] |

| Target Compound | 1 [17] | 3 [17] | 0 [17] | 1 [17] | 3 [17] | 32 [17] |

| Mefloquine | 2 [19] | 3 [19] | 1 [19] | 1 [19] | 4 [19] | 8 [19] |

| Amodiaquine | 2 [19] | 3 [19] | 2 [19] | 1 [19] | 2 [19] | 12 [19] |

The diethylaminoethyl side chain positioned through the ether linkage creates a hydrogen bond acceptor site corresponding to the critical lipophilic amino functionality present in classical antimalarial pharmacophores [7]. This positioning enables optimal spatial arrangement for interaction with parasitic targets while maintaining appropriate distance relationships established in structure-activity relationship studies [7].

Molecular overlay analyses demonstrate that the target compound exhibits excellent alignment with the chloroquine pharmacophore, with root-mean-square deviation values of 0.8 Å for critical pharmacophoric points [7]. The ether linkage provides conformational flexibility that allows optimization of binding interactions across multiple target conformations [7].

Comparative molecular field analysis reveals that the compound occupies favorable steric and electrostatic contour regions established for active antimalarial agents [11]. Green steric contours indicating regions favorable for biological activity align with the quinoline nucleus and diethylaminoethyl chain, while blue electrostatic contours corresponding to electropositive requirements match the protonated amino functionality [11].

Heme binding affinity studies demonstrate that the compound exhibits association constants ranging from 4.2 to 7.8 × 10⁴ M⁻¹, comparable to established antimalarial agents [11]. The binding interactions involve π-π stacking between the quinoline ring system and the porphyrin structure of heme, with additional stabilization provided by electrostatic interactions [11].

Table 5: Heme Binding Parameters for Quinoline Antiparasitic Agents

| Compound | Association Constant (M⁻¹) | Binding Stoichiometry | π-π Stacking Distance (Å) | β-Hematin IC₅₀ (μM) |

|---|---|---|---|---|

| Chloroquine | 1.2 × 10⁵ [11] | 2:1 [11] | 3.4 [11] | 0.15 [11] |

| Target Compound | 6.3 × 10⁴ [17] | 2:1 [17] | 3.6 [17] | 0.28 [17] |

| Quinine | 8.7 × 10⁴ [11] | 1:1 [11] | 3.5 [11] | 0.22 [11] |

| Quinacrine | 9.4 × 10⁴ [19] | 2:1 [19] | 3.3 [19] | 0.18 [19] |

Resistance reversal pharmacophore mapping indicates that the compound incorporates structural elements associated with chloroquine resistance circumvention [20]. The ether linkage and extended side chain positioning create molecular architecture similar to "reversed chloroquine" compounds that demonstrate activity against chloroquine-resistant parasitic strains [20].